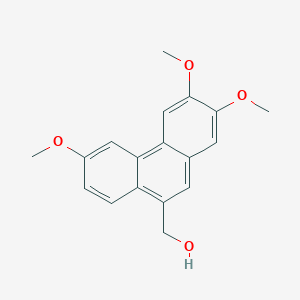

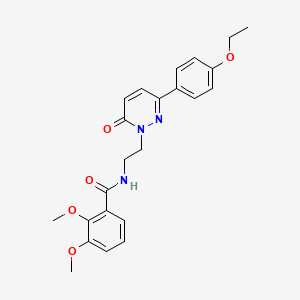

9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The closest compound I found is 9-Anthracenemethanol , which is a derivative of anthracene with a hydroxymethyl group (CH2OH) attached to the 9-position . It is a colorless solid that is soluble in ordinary organic solvents .

Synthesis Analysis

While specific synthesis methods for “9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene” are not available, 9-Anthracenemethanol can be prepared by hydrogenation of 9-anthracenecarboxaldehyde . Another example is the Diels-Alder reaction carried out between 9-anthracenemethanol and N-methylmaleimide .Applications De Recherche Scientifique

Isolation and Behavioral Effects

- Isolation from Cannabis : A derivative similar to 9-(Hydroxymethyl)-2,3,6-trimethoxyphenanthrene, named 9,10-dihydro-5-hydroxy-2,3,6-trimethoxyphenanthrene-1,4-dione, was isolated from commercial cannabis. This compound exhibited effects on zebrafish larval behavior similar to cannabidiol (CBD), a component of Cannabis (Banskota et al., 2021).

Chemical Transformations and Synthesis

- Synthetic Applications : Research on compounds structurally related to this compound, such as 9-chloro-9-borafluorene, has shown interesting chemical transformation possibilities. These transformations have implications for synthetic chemistry and the development of novel compounds (Biswas et al., 2012).

Photocleavable Protecting Groups

- Protecting Groups in Organic Synthesis : The 9-phenylthioxanthyl (S-pixyl) group, related to the this compound structure, has been explored as a photocleavable protecting group for primary alcohols. This research is significant in the context of organic synthesis, particularly for deoxyribonucleosides (Coleman & Boyd, 1999).

Natural Occurrence and Derivation

- Derivation from Natural Sources : Compounds structurally related to this compound, such as various phenanthrene derivatives, have been isolated from natural sources like the orchid Bulbophyllum gymnopus and Dendrobium moniliforme. These findings contribute to the understanding of natural product chemistry (Majumder & Banerjee, 1988); (Zhao et al., 2016).

Metabolism Studies

- Metabolic Pathways : Research into the metabolism of related compounds, such as 9,10-epoxy-9,10-dihydrophenanthrene, has provided insights into the metabolic pathways and transformations of these complex molecules in biological systems (Boyland & Sims, 1965).

Propriétés

IUPAC Name |

(2,3,6-trimethoxyphenanthren-9-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O4/c1-20-13-4-5-14-12(10-19)6-11-7-17(21-2)18(22-3)9-15(11)16(14)8-13/h4-9,19H,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAEVXOPQWYSOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C=C(C(=CC3=CC(=C2C=C1)CO)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide](/img/no-structure.png)

![2-(morpholin-4-ylcarbonyl)-6-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2743920.png)

![2-amino-4-(6-bromo-1,3-benzodioxol-5-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2743922.png)

![7-(5-Bromo-1,3-benzoxazol-2-yl)-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2743929.png)

![N-(3-(furan-2-yl)-3-hydroxypropyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2743931.png)